In Vivo A1 vs. A2 Selectivity of N-0861 Compared to 8-Phenyltheophylline
N-0861 exhibits >333-fold functional selectivity for A1 over A2 receptors in vivo, as demonstrated by its inability to antagonize A2-mediated vasodilation at doses up to 100 µmol/kg [1]. In contrast, the non-selective antagonist 8-phenyltheophylline blocked both A1 and A2 receptor-mediated responses at comparable doses. The minimum effective i.v. dose for N-0861 to antagonize A1-mediated bradycardia was 0.3 µmol/kg [1]. This stark difference in selectivity profile is critical for experiments aiming to isolate A1 receptor function.
| Evidence Dimension | In vivo functional selectivity (A1 vs. A2) |
|---|---|
| Target Compound Data | ≥333-fold selective for A1; no effect on A2 at ≤100 µmol/kg i.v. |
| Comparator Or Baseline | 8-Phenyltheophylline: non-selective; antagonizes both A1 and A2 responses |
| Quantified Difference | N-0861 is >333-fold more selective for A1 over A2 receptors compared to the non-selective profile of 8-phenyltheophylline. |
| Conditions | In vivo rat model: adenosine-induced bradycardia (A1 effect) and hindquarter vasodilation (A2 effect) |
Why This Matters
This high degree of selectivity ensures that observed physiological effects can be confidently attributed to A1 receptor blockade, eliminating A2 receptor-mediated confounds that would occur with non-selective antagonists.
- [1] Barrett RJ, et al. N-0861 selectively antagonizes adenosine A1 receptors in vivo. Eur J Pharmacol. 1992;216(1):9-16. View Source
